2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid
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Overview
Description
2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid is a fluorinated organic compound with a unique structure that includes both difluoro and trifluoromethyl groups attached to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid typically involves the introduction of fluorine atoms into the molecular structure. One common method is the reaction of a thiazole derivative with difluoroacetic acid under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The compound can modulate various biochemical pathways, including those involved in inflammation, cell signaling, and metabolism .
Comparison with Similar Compounds
Similar Compounds
2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid: This compound has a similar structure but differs in the position of the thiazole ring substitution.
2,2-difluoro-2-(fluorosulfonyl)acetic acid: Another fluorinated compound with different functional groups, used in various chemical applications.
Uniqueness
2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid is unique due to its specific substitution pattern and the presence of both difluoro and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
1694568-68-7 |
---|---|
Molecular Formula |
C6H2F5NO2S |
Molecular Weight |
247.1 |
Purity |
95 |
Origin of Product |
United States |
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